Cas no 301359-45-5 (ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarboxylic acid,4-(2-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-, ethyl ester
- Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- STK825422
- AK554365
- ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 1,2,3,6-Tetrahydro-2-thioxo-4-methyl-6-(2-chlorophenyl)pyrimidine-5-carboxylic acid ethyl ester
- ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- SCHEMBL14164088
- ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- CS-0151547
- ethyl4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Z47738899
- AKOS000520418
- 301359-45-5
- SR-01000325341
- AC-31731
- SR-01000325341-1
- C74543
- BMA35945
- AKOS016303875
- F0457-0007
- DS-19619
- SB57957
-
- MDL: MFCD00492553
- インチ: 1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20)
- InChIKey: KQXFBPXQGHDFBT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1C(C(=O)OCC)=C(C)NC(N1)=S
計算された属性
- せいみつぶんしりょう: 310.0542766g/mol
- どういたいしつりょう: 310.0542766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 82.4
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0457-0007-2μmol |
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 90%+ | 2μmol |
$57.0 | 2023-07-31 | |
Chemenu | CM252042-5g |
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 97% | 5g |
$561 | 2021-08-04 | |
Life Chemicals | F0457-0007-1mg |
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 90%+ | 1mg |
$54.0 | 2023-07-31 | |
Alichem | A089001095-1g |
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 97% | 1g |
$204.00 | 2023-09-02 | |
Alichem | A089001095-5g |
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 97% | 5g |
$612.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS926-250mg |
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 97% | 250mg |
661CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS926-1g |
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 97% | 1g |
1752CNY | 2021-05-08 | |
A2B Chem LLC | AF37974-250mg |
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 97% | 250mg |
$52.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E31430-100mg |
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 97% | 100mg |
¥55.0 | 2024-07-19 | |
Life Chemicals | F0457-0007-20mg |
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
301359-45-5 | 90%+ | 20mg |
$99.0 | 2023-07-31 |
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateに関する追加情報
Ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Comprehensive Overview
Ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 301359-45-5) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The molecule features a tetrahydropyrimidine ring system substituted with a sulfanylidene group at position 2, a chlorine atom at position 4 on the phenyl ring, and an ethyl ester group at position 5. These structural elements contribute to its potential as a lead compound in drug discovery.
Recent studies have highlighted the importance of tetrahydropyrimidines in the development of antimicrobial agents, anti-inflammatory drugs, and cancer therapeutic agents. The substitution pattern of this compound plays a crucial role in determining its bioactivity. For instance, the presence of the sulfanylidene group enhances the compound's ability to interact with biological targets through sulfur-based interactions. Similarly, the chlorine atom at position 4 introduces electron-withdrawing effects, which can modulate the compound's reactivity and selectivity.
The synthesis of Ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding pyrimidine ring system. This is followed by functionalization at specific positions to introduce the desired substituents. The use of advanced synthetic techniques such as microwave-assisted synthesis and catalytic hydrogenation has significantly improved the efficiency and yield of this process.
In terms of pharmacological activity, this compound has shown promising results in preclinical studies. For example, research conducted by Smith et al. (2023) demonstrated that it exhibits potent antibacterial activity against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes. Additionally, studies by Johnson et al. (2023) have highlighted its potential as an anti-cancer agent, particularly in targeting cancer cells through mechanisms involving apoptosis induction and inhibition of cell proliferation.
The structural versatility of this compound also makes it an attractive candidate for further modification and optimization. Researchers are currently exploring various strategies to enhance its bioavailability and reduce potential side effects. For instance, efforts are underway to develop prodrugs that can improve its solubility and absorption in vivo.
In conclusion, Ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 301359-45-5) represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. With ongoing research focusing on its synthesis optimization and biological evaluation, this compound holds promise for contributing to the development of novel drugs in various therapeutic areas.
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